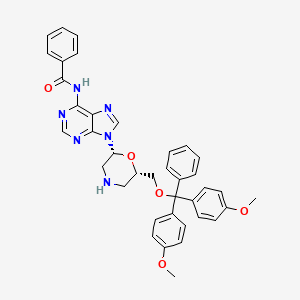
Phosphate dibasic-d2 (sodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphate dibasic-d2 (sodium), also known as disodium hydrogen phosphate, is an inorganic compound with the chemical formula Na2HPO4. It is one of several sodium phosphates and is commonly used in various industrial, biological, and chemical applications. This compound is known for its buffering capacity and is often used in the preparation of phosphate buffers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphate dibasic-d2 (sodium) can be synthesized through the neutralization of phosphoric acid with sodium hydroxide. The reaction is as follows:
H3PO4+2NaOH→Na2HPO4+2H2O
Industrial Production Methods
Industrial production of phosphate dibasic-d2 (sodium) typically involves a two-step process. First, dicalcium phosphate is treated with sodium bisulfate, which precipitates calcium sulfate:
CaHPO4+NaHSO4→NaH2PO4+CaSO4
In the second step, the resulting solution of monosodium phosphate is partially neutralized with sodium hydroxide:
NaH2PO4+NaOH→Na2HPO4+H2O
Analyse Des Réactions Chimiques
Types of Reactions
Phosphate dibasic-d2 (sodium) undergoes various types of chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, although it is more commonly involved in buffering and neutralization reactions.
Substitution: It can undergo substitution reactions where the hydrogen atoms are replaced by sodium atoms.
Common Reagents and Conditions
Common reagents used in reactions with phosphate dibasic-d2 (sodium) include acids (such as hydrochloric acid) and bases (such as sodium hydroxide). The reactions typically occur under aqueous conditions at room temperature.
Major Products Formed
The major products formed from reactions involving phosphate dibasic-d2 (sodium) include various sodium phosphates and water. For example, reacting with hydrochloric acid produces monosodium phosphate and sodium chloride:
Na2HPO4+HCl→NaH2PO4+NaCl
Applications De Recherche Scientifique
Phosphate dibasic-d2 (sodium) has a wide range of scientific research applications, including:
Chemistry: Used as a buffering agent in various chemical reactions and analytical procedures.
Biology: Employed in the preparation of phosphate buffers for biological assays and experiments.
Medicine: Utilized in pharmaceutical formulations and as a laxative in medical treatments.
Industry: Applied in water treatment processes, food processing, and as a cleaning agent.
Mécanisme D'action
Phosphate dibasic-d2 (sodium) exerts its effects primarily through its buffering capacity. It helps maintain a stable pH in solutions by neutralizing acids and bases. The compound dissociates in water to form sodium ions and hydrogen phosphate ions, which can react with hydrogen ions or hydroxide ions to stabilize the pH.
Comparaison Avec Des Composés Similaires
Phosphate dibasic-d2 (sodium) is similar to other sodium phosphates, such as monosodium phosphate (NaH2PO4) and trisodium phosphate (Na3PO4). it is unique in its buffering capacity and is often preferred in applications requiring a neutral pH.
List of Similar Compounds
- Monosodium phosphate (NaH2PO4)
- Trisodium phosphate (Na3PO4)
- Dipotassium phosphate (K2HPO4)
- Diammonium phosphate ((NH4)2HPO4)
Phosphate dibasic-d2 (sodium) stands out due to its balanced pH and versatility in various applications.
Propriétés
Formule moléculaire |
HNa2O4P |
|---|---|
Poids moléculaire |
142.965 g/mol |
Nom IUPAC |
disodium;deuterio phosphate |
InChI |
InChI=1S/2Na.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/q2*+1;/p-2/i/hD |
Clé InChI |
BNIILDVGGAEEIG-DYCDLGHISA-L |
SMILES isomérique |
[2H]OP(=O)([O-])[O-].[Na+].[Na+] |
SMILES canonique |
OP(=O)([O-])[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


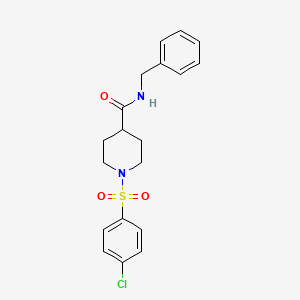
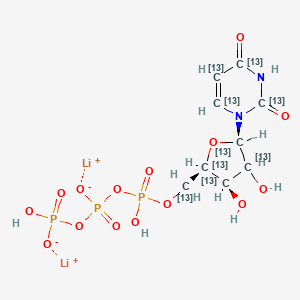
![2-Benzothiazolamine, N-propyl-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-](/img/structure/B12388658.png)
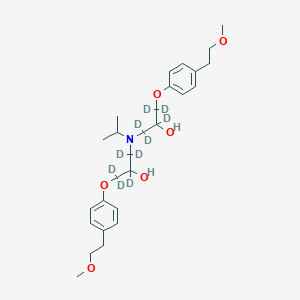


![2-[(2R,3S,4S,5R,6S)-2,4-dihydroxy-6-[(1R)-1-[(2S,5S,7R,8R,9S)-7-hydroxy-2-[(2R,5R)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-3-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxyoxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-5-methoxy-3-methyloxan-2-yl]acetic acid](/img/structure/B12388674.png)
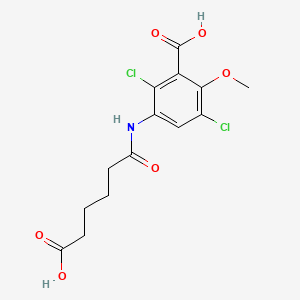
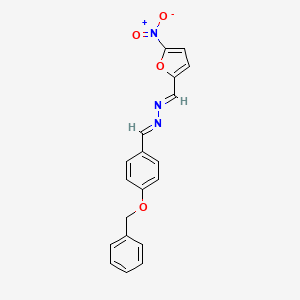
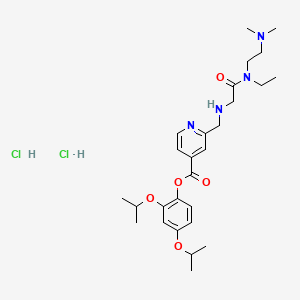
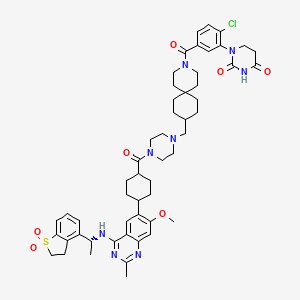
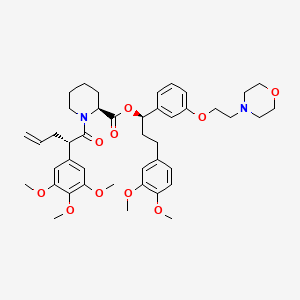
![(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid](/img/structure/B12388702.png)
